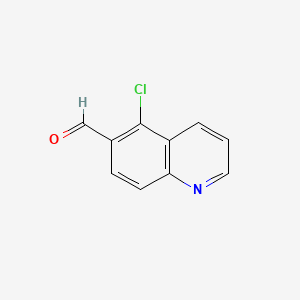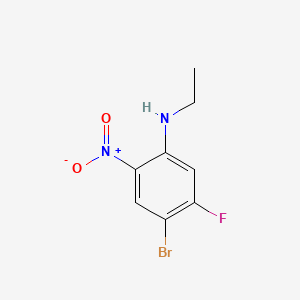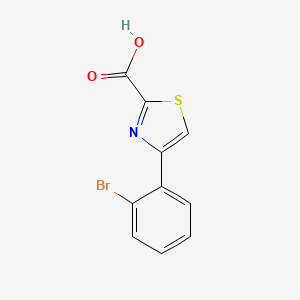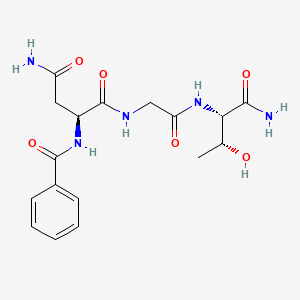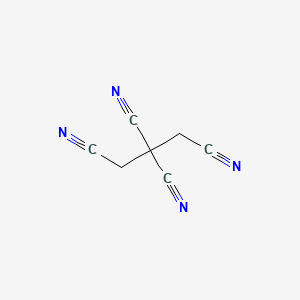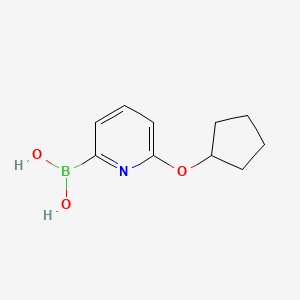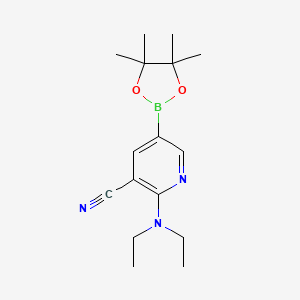
2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile, also known as DEATN, is an organic compound belonging to the family of organic nitriles. It is a highly versatile molecule, with a wide range of applications in the fields of organic synthesis, biochemistry and pharmacology. DEATN has been used as a reagent for various chemical reactions, as a substrate in enzymatic reactions, and as a ligand for metal complexes. Additionally, it has been applied in the synthesis of various drugs and pharmaceuticals, and has been studied for its potential use in the treatment of various diseases.
Applications De Recherche Scientifique
2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is an important reagent in organic synthesis, and has been used in the synthesis of a variety of compounds. It has also been used as a substrate in enzymatic reactions, and as a ligand for metal complexes. Additionally, it has been used in the synthesis of various drugs and pharmaceuticals.
Mécanisme D'action
2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile acts as a catalyst in various chemical reactions, and is believed to react with the reactant molecules to form an intermediate product. This intermediate product then undergoes further reaction to form the desired product. Additionally, this compound can act as a ligand for metal complexes, and can bind to the metal ions to form a complex.
Biochemical and Physiological Effects
This compound has been studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory and anti-tumor activities, and has been studied for its potential use in the treatment of cancer. Additionally, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a highly versatile molecule, and has a wide range of applications in the fields of organic synthesis, biochemistry and pharmacology. It is relatively easy to synthesize and is a relatively inexpensive reagent. Additionally, it is highly stable and can be stored for extended periods of time. However, it is a relatively toxic compound and should be handled with caution.
Orientations Futures
Future studies of 2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile could focus on its potential use in the treatment of various diseases, such as cancer and neurological disorders. Additionally, further research could be done to explore its potential applications in the synthesis of various drugs and pharmaceuticals. Additionally, further studies could be conducted to investigate its potential use as a catalyst in various chemical reactions. Finally, further research could be conducted to explore its potential use as a ligand for metal complexes.
Méthodes De Synthèse
2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile can be synthesized from diethylamine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl nicotinonitrile (TMDBN) via a two-step reaction. In the first step, the diethylamine is reacted with TMDBN in the presence of an acid catalyst to form an intermediate product. In the second step, the intermediate product is heated in an inert atmosphere to yield this compound. The reaction is generally carried out at temperatures ranging from 80-100°C, and is typically completed within 1-2 hours.
Propriétés
IUPAC Name |
2-(diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BN3O2/c1-7-20(8-2)14-12(10-18)9-13(11-19-14)17-21-15(3,4)16(5,6)22-17/h9,11H,7-8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOAVQWEWYFTRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N(CC)CC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682388 |
Source


|
| Record name | 2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1356068-47-7 |
Source


|
| Record name | 2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B597315.png)
![5-(Benzyloxy)-7-phenylimidazo[1,2-a]pyridine](/img/structure/B597316.png)

